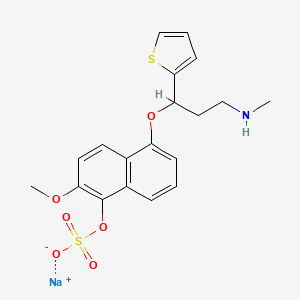

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

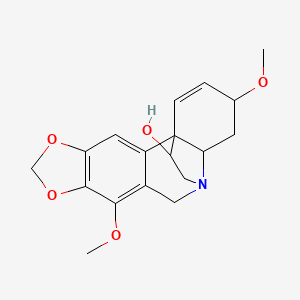

Le sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy est un composé biochimique de formule moléculaire C19H21NO6S2 et de masse moléculaire 423,50 . Il est un métabolite de la (S)-duloxétine, couramment utilisée dans le traitement de la dépression majeure et du trouble anxieux généralisé . Ce composé est principalement utilisé dans la recherche en protéomique .

Méthodes De Préparation

La synthèse du sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy implique plusieurs étapes. L'étape initiale comprend la formation de (S)-duloxétine, qui est ensuite hydroxylée pour former des intermédiaires 5-hydroxy et 6-hydroxy. Ces intermédiaires sont ensuite méthoxylés pour produire la 5-hydroxy-6-méthoxy duloxétine . La dernière étape implique la sulfonation du composé hydroxylé pour former le sel de sodium du sulfate .

Les méthodes de production industrielle impliquent généralement l'utilisation d'isoformes du cytochrome P450 (CYP), en particulier CYP1A2 et CYP2D6, pour catalyser les réactions d'hydroxylation . Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Le sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des environnements acides ou basiques, des températures variables et des catalyseurs spécifiques pour piloter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Le sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy a un large éventail d'applications en recherche scientifique :

Biologie : Il est utilisé dans la recherche en protéomique pour étudier les interactions et les fonctions des protéines.

Mécanisme d'action

Le mécanisme d'action du sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy implique son interaction avec les transporteurs de la sérotonine, de la norépinéphrine et de la dopamine. Il se lie à ces transporteurs avec des affinités variables, inhibant la recapture de ces neurotransmetteurs et augmentant ainsi leurs niveaux dans la fente synaptique . Cette action est similaire à celle de son composé parent, la (S)-duloxétine, connue pour ses effets antidépresseurs et anxiolytiques .

Mécanisme D'action

The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt involves its interaction with serotonin, norepinephrine, and dopamine transporters. It binds to these transporters with varying affinities, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This action is similar to that of its parent compound, (S)-duloxetine, which is known for its antidepressant and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Le sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy peut être comparé à d'autres composés similaires, tels que :

5-hydroxy duloxétine : Ce composé est un intermédiaire dans la synthèse de la 5-hydroxy-6-méthoxy duloxétine et partage des propriétés pharmacologiques similaires.

6-hydroxy duloxétine : Un autre intermédiaire dans le processus de synthèse, il présente également des activités biologiques similaires.

Catéchol duloxétine : Ce composé est formé à partir de l'hydroxylation de la duloxétine et sert de précurseur à la 5-hydroxy-6-méthoxy duloxétine.

Le sulfate de duloxétine, sel de sodium 5-hydroxy-6-méthoxy se distingue par son motif de méthoxylation spécifique, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à ses analogues .

Propriétés

Formule moléculaire |

C19H20NNaO6S2 |

|---|---|

Poids moléculaire |

445.5 g/mol |

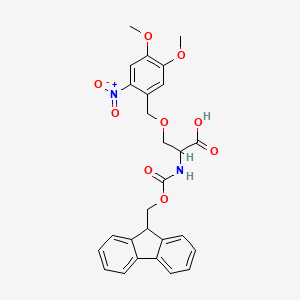

Nom IUPAC |

sodium;[2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate |

InChI |

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1 |

Clé InChI |

ZYSPQRLLQVFKDB-UHFFFAOYSA-M |

SMILES canonique |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)

![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)